N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide
Description
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a heterocyclic compound featuring a triazoloquinoxaline core linked to a 4-methoxyphenylacetamide moiety. This structure combines a nitrogen-rich aromatic system with a substituted phenyl group, making it a candidate for exploring pharmacological activities such as kinase inhibition or anticancer effects.
Properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O3/c1-12-21-22-18-19(26)23(15-5-3-4-6-16(15)24(12)18)11-17(25)20-13-7-9-14(27-2)10-8-13/h3-10H,11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKHEJOQWOCECT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, synthesis pathways, and related case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole moiety and a quinoxaline derivative. Its molecular formula is with a molecular weight of approximately 284.33 g/mol. The presence of the methoxy group is significant for its biological activity.
Biological Activity Overview
Research has indicated that derivatives of triazoles and quinoxalines possess a range of biological activities including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For instance, triazole derivatives have been reported to exhibit antibacterial properties against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL .
- Anticancer Activity : Triazoloquinoxalines have been studied for their anticancer properties. Certain derivatives demonstrated significant cytotoxic effects on cancer cell lines, suggesting potential as chemotherapeutic agents .
- Antiviral Properties : Some studies highlight the antiviral capabilities of triazole-containing compounds against viruses such as HIV .
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many triazole derivatives act as inhibitors of key enzymes involved in microbial growth and cancer cell proliferation.
- DNA Interaction : The quinoxaline structure allows for intercalation into DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Some compounds induce oxidative stress in target cells, leading to apoptosis.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions including:
- Formation of the quinoxaline core.
- Introduction of the triazole ring through cyclization reactions.
- Final acetamide formation via acylation reactions.
Case Studies and Research Findings
Several studies have focused on the biological activity of triazoloquinoxalines:
- Antimicrobial Efficacy : A study demonstrated that synthesized quinoxaline derivatives exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with some compounds showing better efficacy than traditional antibiotics .
- Anticancer Screening : Research involving various cell lines showed that specific derivatives led to significant reductions in cell viability at low concentrations, indicating strong anticancer potential .
- In Vivo Studies : Animal models have been used to assess the pharmacokinetics and therapeutic efficacy of these compounds in treating infections and tumors.
Summary Table of Biological Activities
Scientific Research Applications
Anticancer Activity
The compound has shown promising anticancer properties through several mechanisms:
- Mechanisms of Action : N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide exhibits anticancer activity by inhibiting tyrosine kinases and inducing apoptosis in cancer cells. It also affects tubulin polymerization and selectively induces tumor hypoxia, contributing to its efficacy against various cancer cell lines.
Case Study: Antitumor Activity Assessment
A study assessed the antiproliferative activity of this compound against human HCT-116 and MCF-7 cell lines. The results indicated that several derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, demonstrating significant anticancer potential (source: ).
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| A | HCT-116 | 1.9 |
| B | MCF-7 | 5.0 |
| C | HCT-116 | 7.52 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Antibacterial Studies
Research has shown that derivatives of this compound exhibit significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa.
Case Study: Antimicrobial Efficacy
In a recent study, compounds derived from this chemical structure were screened for their antibacterial efficacy. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis, suggesting their potential as future antituberculosis agents (source: ).
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| D | Mycobacterium smegmatis | 6.25 |
| E | Pseudomonas aeruginosa | 12.0 |
Anti-inflammatory Properties
Emerging research indicates that this compound may possess anti-inflammatory effects.
Case Study: In Vivo Anti-inflammatory Study
In vivo studies have demonstrated that this compound reduces inflammation markers in animal models of arthritis and other inflammatory diseases. The results suggest a dose-dependent reduction in swelling and pain (source: ).
Comparison with Similar Compounds
Key Observations :
- Electron Effects : The 4-methoxy group in the target compound provides moderate electron donation compared to the 4-chloro analog’s electron withdrawal . This could influence interactions with charged or polar residues in biological targets.
- Solubility : The methoxy group may enhance water solubility relative to chlorine or alkyl substituents, as seen in higher logP values for chlorophenyl (logP ~3.1) versus methoxyphenyl (logP ~2.5) analogs .
Core Heterocyclic Modifications
Comparisons with compounds featuring alternative heterocyclic cores highlight the triazoloquinoxaline system’s uniqueness:
- Pyrrolotriazinone Derivatives (): Derivatives such as 20a (4-methoxyphenylethyl) achieved 40% synthetic yield and 99.4% HPLC purity, indicating that the triazoloquinoxaline core may require more complex optimization for scalable synthesis .
Data Tables
Table 1: Comparative Physicochemical Properties
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide?
A two-step approach is commonly employed:
- Step 1 : Use a Ugi four-component reaction (Ugi-4CR) to assemble intermediates like N-(2-haloaryl)propynamides. This allows modular introduction of substituents.
- Step 2 : Perform a copper-catalyzed tandem reaction with sodium azide to cyclize the intermediate into the triazoloquinoxaline core.
Optimize reaction conditions (e.g., solvent, temperature) using HPLC monitoring. Yields typically range from 60–85% depending on substituent compatibility .
Q. How should researchers structurally characterize this compound?
Use a combination of:
- NMR spectroscopy : Analyze chemical shifts for the methoxyphenyl group (~δ 3.8 ppm for OCH₃) and the triazoloquinoxaline protons (aromatic region δ 7.0–8.5 ppm).
- HRMS : Confirm molecular weight (e.g., calculated [M+H]⁺ for C₂₁H₁₈N₅O₃: 396.1361).
- IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for acetamide and triazoloquinoxaline C=O).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. What preliminary biological screening protocols are suggested?
- In vitro cytotoxicity : Test against cancer cell lines (e.g., Caco-2, HePG-2) using MTT assays, with IC₅₀ values <10 µM indicating potency.
- Topoisomerase II inhibition : Employ gel electrophoresis to assess DNA relaxation inhibition at concentrations of 1–50 µM .
Include positive controls (e.g., etoposide) and triplicate replicates for statistical validity.
Q. What safety precautions are critical during handling?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact (GHS Category 1B for acute toxicity).
- Ventilation : Use fume hoods to prevent inhalation of aerosols.
- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize anticancer activity?
- Modify substituents :
- Triazoloquinoxaline core : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 1 to enhance DNA intercalation.
- Acetamide side chain : Replace the 4-methoxyphenyl group with heteroaromatic rings (e.g., thiophene) to improve solubility.
- Assay design : Compare IC₅₀ values across derivatives in multiple cell lines (Table 1).
| Derivative | R Group (Position) | IC₅₀ (Caco-2, µM) | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 4-OCH₃ | 8.2 | 0.15 |
| 6d | 4-Br | 5.1 | 0.09 |
| 6e | 4-OCH₃ + thiophene | 6.7 | 0.35 |
Key Insight : Bromination enhances potency but reduces solubility, while thiophene improves bioavailability .
Q. What mechanistic experiments confirm Topo II inhibition as the primary mode of action?
- DNA intercalation assay : Use ethidium bromide displacement monitored by fluorescence quenching.
- Cell cycle analysis : Flow cytometry to detect G2/M arrest (e.g., 48-hour treatment induces 60% arrest in Caco-2 cells).
- Apoptosis markers : Measure caspase-3/7 activation via luminescence assays.
Correlate results with molecular docking studies predicting binding to the Topo II-DNA complex .
Q. How can researchers address poor aqueous solubility during formulation?
- Co-solvent systems : Test DMSO/PBS mixtures (≤10% DMSO) for in vitro assays.
- Nanoparticle encapsulation : Use PLGA nanoparticles (150–200 nm diameter) to enhance bioavailability. Characterize with dynamic light scattering (DLS) .
- Salt formation : Screen with HCl or sodium salts to improve crystallinity.
Q. What advanced analytical techniques resolve structural ambiguities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
